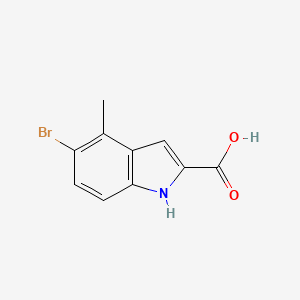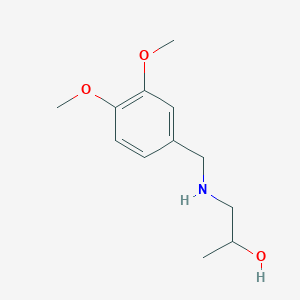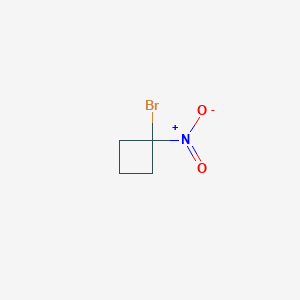![molecular formula C12H14N2O2 B3037696 Spiro[2H-1,3-benzoxazine-2,4'-piperidin]-4(3H)-one CAS No. 54906-24-0](/img/structure/B3037696.png)
Spiro[2H-1,3-benzoxazine-2,4'-piperidin]-4(3H)-one
Descripción general
Descripción
Benzoxazines are a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring . They have the molecular formula C8H7NO . Benzoxazine rings form the central chemical structure of a number of pharmaceutical drugs .
Synthesis Analysis
1,3-Benzoxazines can be synthesized by the Mannich reaction using a phenol, an amine, and formaldehyde . A truly bio-based benzoxazine has been synthesized from three natural reactants obtained under environmentally friendly conditions .Molecular Structure Analysis
The molecular structure of benzoxazines has been studied extensively . The different isomers depend on the relative positions of the oxygen and nitrogen atoms in the oxazine ring, on the location of ring fusion, and on the position of the double bond in the oxazine ring .Chemical Reactions Analysis
Polybenzoxazines, also called benzoxazine resins, are a class of polymers that are produced from the ring-opening polymerization of 3-phenyl-2,4-dihydro-1,3-benzoxazine monomers and its chemical derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazines can vary depending on their specific structure . For example, polybenzoxazines are used as adhesives and in fiber-reinforced plastics due to their unique properties .Aplicaciones Científicas De Investigación
Antihypertensive Activity
- A series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones were synthesized and evaluated for their antihypertensive activity. The most active compound in the series exhibited potential for both central and peripheral mechanisms in controlling hypertension (Clark et al., 1983).
- Another study synthesized 1'-substituted spiro[4H-3, 1-benzoxazine-4, 4'-piperidin]-2(1H)-one derivatives, also evaluating their antihypertensive activity (Takai et al., 1985).
Cancer Treatment
- Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives have been developed as histone deacetylase inhibitors, showing potency in HDAC inhibition assays and effectiveness against tumor cell lines. Some of these compounds demonstrated robust tumor growth inhibition in a murine xenograft model (Thaler et al., 2013).
Pharmacophore in Drug Development
- The spiro[chromane-2,4'-piperidine]-4(3H)-one structure serves as an important pharmacophore in many drugs and biochemical reagents. Its role in the development of biologically active substances has been highlighted, focusing on synthesis methods and biological relevance (Ghatpande et al., 2020).
Antimalarial Activity
- TetraoxaneTriazine hybrids and spiro[piperidine-4,3'-tetraoxanes] were synthesized and screened for antimalarial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum. Some showed good activity with low cytotoxicity, indicating potential as antimalarial agents (Kumar et al., 2012).
Sigma Receptor Ligands
- Spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] were prepared to study their affinity for sigma receptors. These compounds showed potential as sigma receptor ligands, which could have implications in the development of psychiatric drugs (Maier & Wünsch, 2002).
HDAC Inhibitors for Cancer Treatment
- New spiro[chromane-2,4'-piperidine] and spiro[benzofuran-2,4'-piperidine] hydroxamic acid derivatives were identified as HDAC inhibitors. These compounds showed promising antiproliferative activity on tumor cell lines and good oral bioavailability (Varasi et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of Spiro[2H-1,3-benzoxazine-2,4’-piperidin]-4(3H)-one is the Neurokinin Receptor . Neurokinin receptors are a group of G-protein-coupled receptors that are involved in various physiological processes, including pain perception, smooth muscle contraction, and inflammation.
Mode of Action
Spiro[2H-1,3-benzoxazine-2,4’-piperidin]-4(3H)-one interacts with its targets by binding to the Neurokinin Receptor. The compound possesses a conformationally restricted equatorial phenyl group, which is essential for binding with the Neurokinin Receptor .
Biochemical Pathways
The compound’s interaction with the Neurokinin Receptor affects the signaling pathways associated with this receptor. This can lead to changes in physiological processes such as pain perception, smooth muscle contraction, and inflammation .
Result of Action
The binding of Spiro[2H-1,3-benzoxazine-2,4’-piperidin]-4(3H)-one to the Neurokinin Receptor can inhibit the receptor’s activity, leading to changes in physiological processes such as pain perception, smooth muscle contraction, and inflammation .
Safety and Hazards
Direcciones Futuras
The future of benzoxazines could involve the development of new synthesis methods and applications. For example, a truly bio-based benzoxazine has been synthesized from three natural reactants obtained under environmentally friendly conditions . This represents a significant step forward in the development of environmentally friendly benzoxazines.
Propiedades
IUPAC Name |
spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11-9-3-1-2-4-10(9)16-12(14-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHSSTMIDVOYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229506 | |
| Record name | Spiro[2H-1,3-benzoxazine-2,4′-piperidin]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54906-24-0 | |
| Record name | Spiro[2H-1,3-benzoxazine-2,4′-piperidin]-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54906-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[2H-1,3-benzoxazine-2,4′-piperidin]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate](/img/structure/B3037623.png)


![1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B3037628.png)




